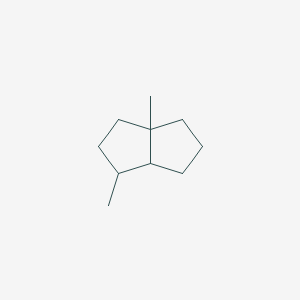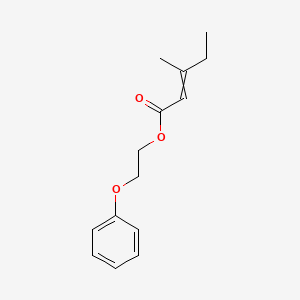
2-Phenoxyethyl 3-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 3-methylpent-2-enoate is an organic compound with the molecular formula C14H18O3. It is characterized by the presence of an ester functional group, an aromatic ether, and a double bond. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-methylpent-2-enoate typically involves the esterification of 3-methylpent-2-enoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
3-methylpent-2-enoic acid+2-phenoxyethanol→2-Phenoxyethyl 3-methylpent-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ether can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: 2-Phenoxyethyl 3-methylpent-2-enol.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Phenoxyethyl 3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-methylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic ether and double bond contribute to the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl acetate
- 3-Methylpent-2-enoic acid
- Phenoxyacetic acid
Uniqueness
2-Phenoxyethyl 3-methylpent-2-enoate is unique due to its combination of an ester, aromatic ether, and double bond in a single molecule. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60359-80-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenoxyethyl 3-methylpent-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-12(2)11-14(15)17-10-9-16-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
HDKBTYZCHPIEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCCOC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
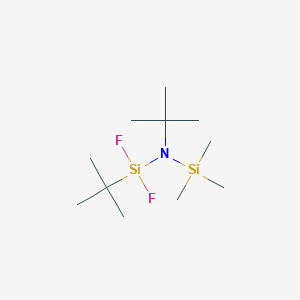

![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
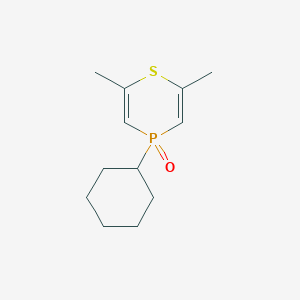

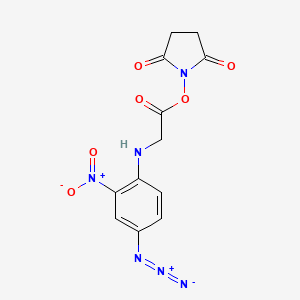
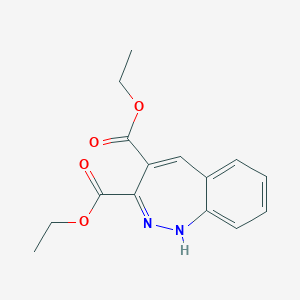
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
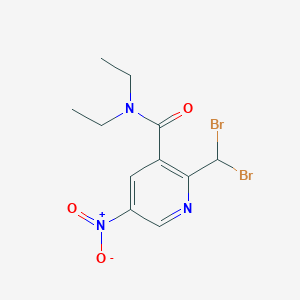
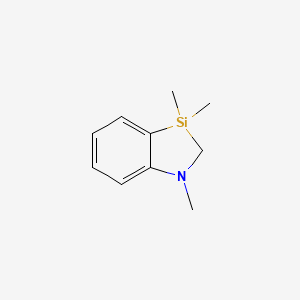
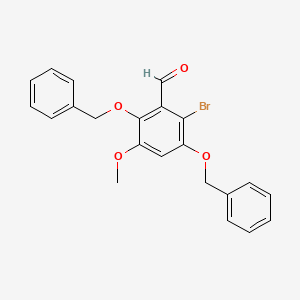
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
